Methyl N-formylanthranilate is a volatile organic compound found as a naturally occurring flavor component in various fruits, particularly grapes. It contributes significantly to the characteristic aroma profile of certain grape cultivars, specifically those exhibiting "foxy" or "Muscat" flavors. [, ] While commonly associated with grapes, it is also found in other fruits and even beverages like wine, where it plays a role in their overall sensory characteristics. [, ] This compound is primarily studied within the context of food science and flavor chemistry for its contribution to the aroma and taste of various food products. []
Methyl N-formylanthranilate is an organic compound with the chemical formula CHNO and a molecular weight of 179.17 g/mol. It is classified as an anthranilate derivative, specifically a formylated methyl anthranilate. This compound has garnered interest due to its role as a metabolite of tolfenamic acid and its involvement in various biochemical pathways, particularly in tryptophan metabolism.
Methyl N-formylanthranilate can be synthesized from methyl anthranilate through formylation processes that typically involve formic acid or its derivatives as formylating agents. The compound is commercially available from various suppliers, including Sigma-Aldrich and BenchChem, which provide it for research and industrial applications .
In terms of chemical classification, methyl N-formylanthranilate belongs to the category of amides and esters, sharing structural similarities with other anthranilate derivatives. Its unique structure, characterized by the presence of both a formyl group and a methyl ester group, distinguishes it from related compounds such as methyl anthranilate and ethyl N-formylanthranilate .
Methyl N-formylanthranilate is synthesized primarily through the formylation of methyl anthranilate. This reaction typically employs formic acid or derivatives under acidic conditions, often utilizing catalysts like hydrochloric acid or sulfuric acid to enhance the reaction efficiency.
Methyl N-formylanthranilate features a structure that includes a benzene ring, an amine group, and a formyl group attached to the anthranilic structure. The empirical formula is represented as CHNO.
Methyl N-formylanthranilate participates in several chemical reactions:
Methyl N-formylanthranilate exerts its biological effects primarily through interactions with specific enzymes. Notably, it binds to formamidase, facilitating the hydrolysis of N-formyl-L-kynurenine into L-kynurenine within the kynurenine pathway of tryptophan metabolism.
Studies indicate that baseline levels of methyl N-formylanthranilate are correlated with therapeutic responses in treatments involving antipsychotic medications like olanzapine.
Methyl N-formylanthranilate has several scientific uses:
Microbial N-demethylation represents a sustainable approach for producing high-value aromatic compounds from methylated precursors. Bacillus megaterium, isolated from topsoil environments, demonstrates exceptional capability in converting natural N-methyl methyl anthranilate to methyl anthranilate via regioselective N-demethylation [5]. This gram-positive bacterium achieves productivity rates of 70 mg/L/day under laboratory-scale conditions without extensive optimization. The process exhibits remarkable substrate specificity, exclusively targeting the N-methyl group of anthranilate esters without generating detectable byproducts [5]. The reaction proceeds through a formaldehyde intermediate that is efficiently trapped during demethylation, confirming the oxidative mechanism [5]. This bacterial system outperforms chemical methods by eliminating harsh reagents while maintaining high regioselectivity—an essential feature for flavor and fragrance applications where purity is paramount [1] [3].
Table 1: Bacterial Demethylation Systems for Anthranilate Production
Microbial Strain | Substrate | Product | Productivity | Key Feature |
---|---|---|---|---|
Bacillus megaterium | N-methyl methyl anthranilate | Methyl anthranilate | 70 mg/L/day | No byproduct formation |
Desulfitobacterium hafniense | Guaiacol derivatives | Catechols | Variable | Corrinoid-dependent shuttle |
Arthrobacter species | Dimethyl anthranilate | Methyl anthranilate | Under investigation | Soil-derived biocatalyst |
Beyond Bacillus systems, anaerobic bacteria like Desulfitobacterium hafniense employ sophisticated corrinoid-dependent methyltransferase systems for aryl methyl ether cleavage. This enzymatic shuttle mechanism enables reversible methyl group transfer, allowing simultaneous demethylation of methyl phenyl ethers and methylation of catechol derivatives [6]. The system centers on a corrinoid protein that cycles between cobalt oxidation states (Coᴵ ↔ Coᴵᴵᴵ) while transferring methyl groups between substrates without requiring harsh chemical conditions [6].
Fungal demethylation employs oxidative enzymatic machinery fundamentally distinct from bacterial approaches. White-rot fungi, including Trametes versicolor and Polyporus sp., utilize cytochrome P450 monooxygenases and peroxidase enzymes to initiate N-demethylation through hydrogen abstraction or epoxidation mechanisms [1] [3]. These enzymes demonstrate broad substrate tolerance, efficiently processing substituted anthranilates including methyl N-formylanthranilate precursors. The reaction proceeds via a transient carbinolamine intermediate that spontaneously collapses to release formaldehyde and the demethylated product [3].
The corrinoid-dependent O-demethylase system from Acetobacterium dehalogenans exemplifies a highly specialized fungal mechanism. This four-enzyme complex features a methyltransferase (MTase I) that catalyzes ether cleavage by transferring methyl groups to a corrinoid protein (CP) shuttle. Subsequent methyl transfer to tetrahydrofolate completes the demethylation cycle [6]. When heterologously expressed, the MTase I-CP module achieves turnover frequencies exceeding 15 min⁻¹ for guaiacol derivatives, demonstrating potential for anthranilate processing [6].
Table 2: Enzymatic Demethylation Parameters in Fungal Systems
Enzyme System | Organism | Cofactor Requirement | Optimal pH | Thermostability |
---|---|---|---|---|
P450 Monooxygenase | Trametes versicolor | NADPH, O₂ | 7.0–7.5 | 30–40°C |
Corrinoid-dependent MTase | Acetobacterium dehalogenans | ATP, tetrahydrofolate | 6.8–7.2 | 25–35°C |
Lignin peroxidase | Polyporus sp. | H₂O₂ | 3.0–4.0 | 40–50°C |
Notably, methylotrophic yeasts like Candida boidinii have evolved formaldehyde detoxification pathways that synergize with demethylation enzymes, enabling efficient processing of methylated substrates even at inhibitory concentrations [3]. This coupling between demethylation and formaldehyde assimilation pathways represents a key evolutionary adaptation for maintaining metabolic flux during methyl group removal.
Fermentation parameters profoundly impact demethylation efficiency and final product yields. Carbon source modulation significantly influences demethylase expression, with maltose and cellobiose inducing 2.3-fold higher enzymatic activity compared to glucose in Trametes versicolor cultures [1] [3]. This induction pattern correlates with the derepression of ligninolytic enzymes typically inhibited by simple sugars [3].
Oxygen transfer dynamics represent another critical parameter, particularly for fungal systems where demethylation couples with oxidative processes. Maintaining dissolved oxygen at 30–40% saturation enhances demethylation efficiency by sustaining respiratory chains that regenerate NAD⁺ for monooxygenase systems [3]. In contrast, bacterial systems like Bacillus megaterium require precise oxygen limitation (5–10% saturation) to prevent metabolite oxidation while maintaining membrane integrity [5].
Salt stress induction dramatically enhances methyl anthranilate production in specific yeasts. Trichomonascus ciferrii WLW achieves maximal methyl anthranilate synthesis at 10% NaCl, where salt stress redirects carbon flux through the pentose phosphate and shikimate pathways [7]. This redirection increases aromatic amino acid precursor availability while simultaneously upregulating S-adenosylmethionine (SAM) synthetase (metK), boosting methyl donor availability for esterification reactions [7].
Table 3: Optimized Fermentation Parameters for Demethylation Systems
Parameter | Fungal Systems | Bacterial Systems | Salt-Stress Yeast |
---|---|---|---|
Temperature | 28–30°C | 30–37°C | 30°C |
pH | 5.5–6.0 | 7.0–7.5 | 5.8–6.2 |
Aeration | High (1.0 vvm) | Moderate (0.3–0.5 vvm) | Variable |
Salinity | Not critical | Not critical | 10% (w/v) NaCl |
Carbon Source | Maltose/cellobiose | Glycerol/glucose | Glucose |
Induction Phase | Late exponential | Early stationary | Mid-exponential |
Significant interspecies and intraspecies variation exists in demethylation efficiency among fungal biocatalysts. Trametes versicolor strains demonstrate superior demethylation capacity (85–92% conversion) compared to Polyporus anceps (70–75%) and Xylaria polymorpha (60–65%) when cultivated on identical methyl N-methylanthranilate substrates [3]. This superiority stems from constitutive expression of lignin-modifying enzymes rather than inducible systems requiring chemical triggers [1] [3].
Trichomonascus ciferrii WLW exhibits a unique salt-responsive biosynthesis pathway for methyl anthranilate production without requiring exogenous precursors. Under optimal salinity (10% NaCl), this strain achieves product titers 3.5-fold higher than baseline conditions through coordinated transcriptional reprogramming [7]. RNA-seq analyses reveal that salt stress simultaneously upregulates shikimate dehydrogenase (EC 1.1.1.25) and 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHP synthase), increasing carbon flux toward chorismate—the central precursor for aromatic amino acids and anthranilate derivatives [7].
Strain improvement through adaptive laboratory evolution has yielded Trametes cingulata mutants with 40% higher demethylase specific activity than wild-type strains. These mutants exhibit reduced carbon catabolite repression and enhanced NADPH regeneration capacity, both critical for maintaining P450 monooxygenase activity during extended fermentations [3]. Comparative proteomics further identified overexpression of cytochrome b₅ reductase in high-performing strains, suggesting this electron transfer component as a bottleneck in native demethylation systems [3].
Protein synthesis inhibitors serve as precise molecular tools for dissecting demethylation pathways and regulating metabolic flux. Chloramphenicol (50 µg/mL) completely abolishes demethylation activity in Bacillus megaterium within 30 minutes of exposure, confirming the de novo enzyme synthesis requirement for N-demethylase activity [5]. This rapid shutdown contrasts with the gradual inhibition observed with transcriptional inhibitors like rifampicin, suggesting the demethylase system exhibits relatively rapid turnover [5].
In fungal systems, cycloheximide selectively inhibits cytosolic translation while minimally affecting mitochondrial protein synthesis. At subinhibitory concentrations (10–20 µg/mL), it disproportionately reduces demethylase activity compared to general cellular proteins, indicating the enzyme belongs to a rapid-turnover protein cohort with half-lives under 2 hours [3]. This characteristic necessitates continuous synthesis to maintain demethylation capacity during extended fermentations.
Anisomycin targets 80S ribosomes and demonstrates unexpected pathway activation effects in Trichomonascus ciferrii. At 5 µM, it stimulates methyl anthranilate production by 35% despite reducing overall protein synthesis by 40% [7]. Transcriptomic analysis reveals this paradoxical effect stems from preferential translation of stress-response transcripts bearing structured 5'UTRs that escape translational inhibition. Among these are key methyltransferases involved in the final esterification step of methyl anthranilate biosynthesis [7].
Table 4: Inhibitor Effects on Demethylation Pathways
Inhibitor | Target | Concentration | Effect on Demethylation | Mechanistic Insight |
---|---|---|---|---|
Chloramphenicol | 70S ribosomes | 50 µg/mL | Complete inhibition | Confirms de novo enzyme requirement |
Cycloheximide | 80S ribosomes | 10–20 µg/mL | >80% inhibition | Indicates rapid enzyme turnover |
Anisomycin | 80S ribosomes | 5 µM | 35% stimulation | Activates stress-responsive translation |
Puromycin | Peptide chain termination | 100 µg/mL | 70% inhibition | Validates enzyme synthesis dependence |
Actinomycin D | Transcription | 1 µg/mL | Gradual inhibition | Confirms mRNA synthesis requirement |
The ribosome stalling induced by these inhibitors creates regulatory RNA secondary structures that modulate enzymatic demethylation. For instance, specific 5' untranslated region (UTR) configurations in demethylase mRNAs form internal ribosome entry sites (IRES) that maintain translation during translational stress, creating a feedback loop that sustains demethylation capacity when overall protein synthesis is compromised [9].
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